REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH3:11][O:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:14][CH2:13][O:12][CH3:11])[CH:5]=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solution is subsequently evaporated under high-pressure vacuum to dark brown liquid
|
Type
|
ADDITION
|
Details
|
The residue is added water
|
Type
|
EXTRACTION
|
Details
|
extracted 4×100 mL of EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
STIRRING
|
Details
|
stirred in darko
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give yellow liquid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=CC1OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |